molecular formula C14H14O3S B085727 Benzyl tosylate CAS No. 1024-41-5

Benzyl tosylate

Cat. No. B085727
CAS RN: 1024-41-5
M. Wt: 262.33 g/mol
InChI Key: OVHDZBAFUMEXCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl tosylate involves various methods, including palladium-catalyzed reactions which are efficient for constructing complex structures. For instance, a method developed for the synthesis of (Z)-4-alkyl-2-alkyl(aryl)idene-3,4-dihydro-2H-1,4-benzoxazines and (Z)-3-alkyl(aryl)idene-4-tosyl-3,4-dihydro-2H-1,4-benzoxazines through palladium-copper-catalyzed reactions showcases the utility of benzyl tosylate in heterocyclic synthesis (Kundu, Chaudhuri, & Upadhyay, 2001).

Molecular Structure Analysis

The molecular structure of benzyl tosylate derivatives and their intermediates has been elucidated through various spectroscopic methods, including NMR, NOE experiments, and X-ray analysis. These studies confirm the Z-stereochemistry of the synthesized products, crucial for understanding the reactivity and synthesis outcomes of benzyl tosylate derivatives (Kundu, Chaudhuri, & Upadhyay, 2001).

Chemical Reactions and Properties

Benzyl tosylate participates in a range of chemical reactions, acting as a precursor for various functional group transformations. For example, it is involved in the one-pot synthesis of imidazo[1,2-a]pyridines, illustrating its versatility in synthesizing nitrogen-containing heterocycles (Adib, Sheikhi, & Rezaei, 2011). Additionally, benzyl tosylate is used in palladium-catalyzed benzannulation reactions to afford polysubstituted benzenes, demonstrating its role in the construction of aromatic compounds (Tsukada, Sugawara, & Inoue, 2000).

Scientific Research Applications

  • Formation of Chlorides from Substituted Benzyl Alcohols

    Treatment of substituted benzyl alcohols with tosyl chloride can result in the formation of corresponding chlorides, rather than the usual tosylates. This process is influenced by the presence of electron-withdrawing groups and provides a simple method to prepare chlorides from alcohols (Ding et al., 2011).

  • Synthesis of Enantiopure Amino Acid Benzyl Esters

    Benzyl tosylate plays a role in the efficient preparation of enantiopure l- or d-amino acid benzyl esters, crucial synthetic intermediates. The process avoids hazardous solvents and maintains enantiomeric purity, even for highly racemizable amino acids (Bolchi et al., 2017).

  • Selective Tosylation of Pentosides

    Direct selective tosylation of benzyl α-D-xylopyranoside and benzyl β-D-arabinopyranoside leads to specific di-O-tosyl derivatives. This method offers advantages over indirect methods using temporary masking groups (Friedman et al., 1970).

  • Oxygen-18 Scrambling Studies in Solvolysis

    Studies on the solvolysis of benzyl tosylates using carbon-13 NMR spectroscopy have shed light on the ion-pair return process in solvolysis (Tsuji et al., 1995).

  • Benzylating Agent for Functional Groups

    Benzyl tosylate is used as a benzylating agent for heteroatomic functional groups and enolate anions. It is typically prepared from tosyl chloride and benzyl alcohol (Bauta, 2001).

  • Hypotensive Agent Bretylium Tosylate

    Although not directly benzyl tosylate, bretylium tosylate, a benzyl quaternary ammonium compound, has been studied as an effective treatment for arterial hypertension (Genest et al., 1960).

  • Effect on Alkylation Diastereoselectivity

    Tosylates, including benzyl tosylates, influence the diastereoselectivity of alkylation in chiral auxiliary systems (Ma et al., 1999).

  • Benzannulation from Alkynes and Allyl Tosylates

    Benzyl tosylate is used in palladium-catalyzed benzannulation reactions to produce polysubstituted benzenes (Tsukada et al., 2000).

Future Directions

The future directions of Benzyl tosylate research could involve the development of novel catalytic methods for nucleophilic substitutions . Another area of interest could be the exploration of its use in the synthesis of other complex organic compounds .

properties

IUPAC Name

benzyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHDZBAFUMEXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145039
Record name Benzyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-methylbenzenesulfonate

CAS RN

1024-41-5
Record name Benzyl tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-methylbenzene-1-sulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
JK Kochi, GS Hammond - Journal of the American Chemical …, 1953 - ACS Publications
… Benzyl tosylate and several of its meta and para derivatives … The instability of benzyl tosylate has been recognized.7 … Pure benzyl tosylate placed under ligroin and refrigerated has been …
Number of citations: 122 pubs.acs.org
RW Lenz, A Patel - Macromolecules, 1973 - ACS Publications
ABSTRACT: Thespontaneous transformation of crystalline benzyl tosylate to an amorphous … The spontaneous conversion of benzyl tosylate to polybenzyl appears to be a true solid-…
Number of citations: 4 pubs.acs.org
GS Hammond, CE Reeder - Journal of the American Chemical …, 1958 - ACS Publications
… application of benzyl tosylate solvolysis rates to the study of the conjugative effects of unsaturated, all-carbon substituents. We previously showed1 that the -ß-styryl substituent in I …
Number of citations: 17 pubs.acs.org
GS Hammond, CE Reeder, FT Fang… - Journal of the American …, 1958 - ACS Publications
… All available data for log k for benzyl tosylate is plotted against … water molarity for benzyl tosylate and /-butyl bromide are … The range of values for benzyl tosylate is approximately 6000; …
Number of citations: 36 pubs.acs.org
FT Fang, JK Kochi, GS Hammond - Journal of the American …, 1958 - ACS Publications
… The logarithms of these rate constants relative to that of the unsubstituted benzyl tosylate are plotted against the Hammett -values for the corresponding substituents in Fig. …
Number of citations: 37 pubs.acs.org
GS Hammond, J Peloquin, FT Fang… - Journal of the American …, 1960 - ACS Publications
… The results with benzyl tosylate itself do not bear strongly on … This in itself is clearly indicative of the carbonium ion mechanism with benzyl tosylate itself. All available data indicate that a …
Number of citations: 13 pubs.acs.org
M Fujio, T Susuki, K Yatsugi, Y Saeki, M Goto… - Bulletin of the …, 1995 - journal.csj.jp
… Indeed, appreciably improved correlations for the unsubstituted benzyl tosylate 1H and … The precise mechanism of benzyl tosylate solvolysis has also been probed by analyzing the …
Number of citations: 16 www.journal.csj.jp
R Ding, Y He, X Wang, J Xu, Y Chen, M Feng, C Qi - Molecules, 2011 - mdpi.com
… In contrast, benzyl tosylate was produced in 53% yield when benzyl … benzyl tosylate (entry 8 in Table 1) since Cl − in the reaction mixture was a very fair nucleophile; but benzyl tosylate …
Number of citations: 104 www.mdpi.com
M Fujio, M Goto, T Susuki, I Akasaka… - Bulletin of the …, 1990 - journal.csj.jp
… The enhanced resonance demand (r=1.28) obtained in the benzyl solvolysis must be an intrinsic feature characterizing the nature of the transition state of ke solvolysis of benzyl tosylate…
Number of citations: 56 www.journal.csj.jp
Y Endo, T Sawabe, Y Taoda - Journal of the American Chemical …, 2000 - ACS Publications
… The (o-carboranyl)benzyl tosylate 1 was prepared from 1,2-dicarba-closo-dodecaborane by employing tetrabutylammonium fluoride (TBAF)-promoted addition 5 with benzaldehyde …
Number of citations: 44 pubs.acs.org

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